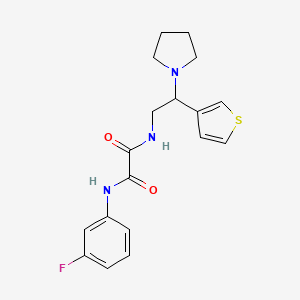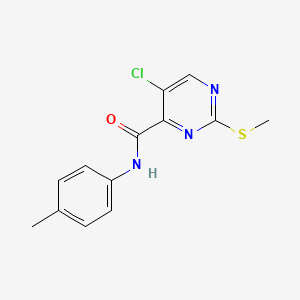
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the immune system, and its inhibition has been found to have therapeutic potential in various diseases.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of JAK3, which is a member of the JAK family of enzymes. JAK3 is primarily expressed in immune cells and plays a crucial role in the signaling pathways that lead to cytokine production and T cell activation. Inhibition of JAK3 prevents the activation of T cells and the production of cytokines, thereby reducing inflammation and immune response.
Biochemical and Physiological Effects:
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). The compound also inhibits the activation of T cells and reduces their proliferation. In addition, it has been found to have immunosuppressive effects on B cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments include its selectivity for JAK3, which reduces the risk of off-target effects. The compound has also been extensively studied, and its mechanism of action is well understood. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo. In addition, its long-term effects on the immune system are not well understood, and more research is needed to fully understand its potential risks and benefits.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of research is the development of more potent and selective JAK3 inhibitors that can be used in the treatment of autoimmune diseases. Another area of research is the investigation of the long-term effects of JAK3 inhibition on the immune system, including its potential effects on infection and cancer risk. Finally, more research is needed to fully understand the potential risks and benefits of using JAK3 inhibitors in clinical practice.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,4-dihydro-3H-pyrimidine-5-carbonitrile. This intermediate is then reacted with thioacetic acid to obtain 4-methyl-2-(methylthio)-5-nitrilopyrimidine. The final step involves the reaction of 4-methyl-2-(methylthio)-5-nitrilopyrimidine with 5-chloroanthranilic acid to produce 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been found to be effective in preventing organ transplant rejection and treating graft-versus-host disease. The compound has been shown to inhibit the activation of T cells and cytokine production, which are important processes in the immune response.
Propiedades
IUPAC Name |
5-chloro-N-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-8-3-5-9(6-4-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXQAGWZCEKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2768719.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2768720.png)
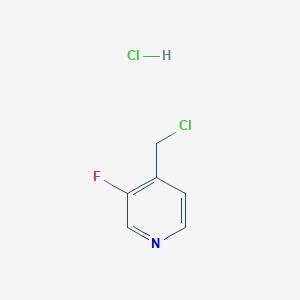
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2768725.png)
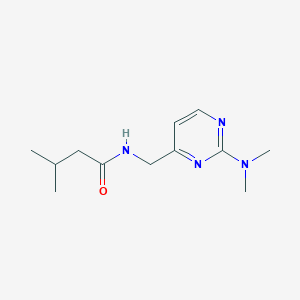
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2768728.png)
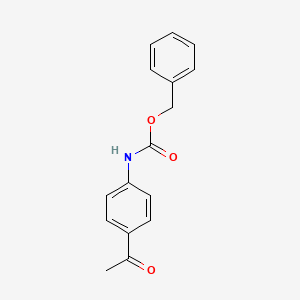
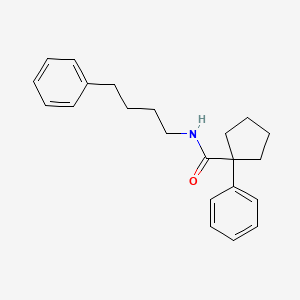
![Tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2768731.png)
![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)
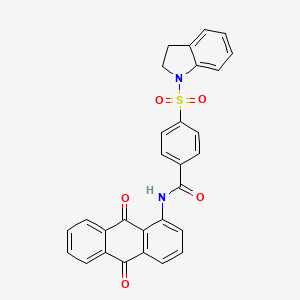
![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2768735.png)
